1-(Pyrimidin-4-yl)ethanamine dihydrochloride

Medicinal Chemistry Chemical Synthesis Salt Selection

1-(Pyrimidin-4-yl)ethanamine dihydrochloride (CAS 1257106-74-3) is a racemic pyrimidine derivative with a primary amine, ideal as a synthetic intermediate for kinase/NOS inhibitor scaffolds. Procure this dihydrochloride salt to ensure accurate stoichiometry and consistent solubility. Verify CAS to avoid free base or N-methylated analogs which compromise synthesis. Essential for fragment-based drug discovery and ligand development.

Molecular Formula C6H10ClN3
Molecular Weight 159.62 g/mol
CAS No. 1257106-74-3
Cat. No. B2421179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrimidin-4-yl)ethanamine dihydrochloride
CAS1257106-74-3
Molecular FormulaC6H10ClN3
Molecular Weight159.62 g/mol
Structural Identifiers
SMILESCC(C1=NC=NC=C1)N.Cl
InChIInChI=1S/C6H9N3.ClH/c1-5(7)6-2-3-8-4-9-6;/h2-5H,7H2,1H3;1H
InChIKeyMOJMGTCMCQAGRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Pyrimidin-4-yl)ethanamine Dihydrochloride (CAS 1257106-74-3): Chemical Identity and Procurement Baseline


1-(Pyrimidin-4-yl)ethanamine dihydrochloride (CAS 1257106-74-3) is a pyrimidine derivative featuring a primary amine at the alpha position of the ethyl side chain, supplied as a dihydrochloride salt . It serves as a versatile synthetic building block and intermediate in medicinal chemistry, with a molecular weight of 196.08 g/mol and the molecular formula C₆H₁₁Cl₂N₃ . As a heterocyclic amine, it provides a reactive handle for further functionalization in the synthesis of more complex pyrimidine-containing pharmacophores .

Why Generic Substitution of 1-(Pyrimidin-4-yl)ethanamine Dihydrochloride Fails: Critical Differentiation Factors for Procurement


While 1-(Pyrimidin-4-yl)ethanamine dihydrochloride (CAS 1257106-74-3) may appear interchangeable with other pyrimidine-ethanamine analogs, substitution without rigorous verification introduces significant scientific and operational risk. Closely related compounds—including the free base form (CAS 65971-81-5), the N-methylated derivative (CAS 1255717-40-8), the chiral (S)-enantiomer (CAS 1791430-47-1), and alternative salt forms—exhibit distinct molecular weights, salt stoichiometries, and reactivity profiles [1][2]. These differences directly affect molar calculations for reaction stoichiometry, salt selection for crystallization, chiral purity in asymmetric synthesis, and downstream pharmacological properties [3]. Procurement of an unverified analog can lead to failed synthetic routes, irreproducible biological data, or regulatory compliance issues. The following evidence guide establishes the specific, verifiable dimensions on which CAS 1257106-74-3 is differentiated from its closest analogs.

Product-Specific Quantitative Evidence Guide: 1-(Pyrimidin-4-yl)ethanamine Dihydrochloride Comparative Performance Data


Salt Form Stoichiometry and Molecular Weight: 1-(Pyrimidin-4-yl)ethanamine Dihydrochloride vs Free Base vs Monohydrochloride

1-(Pyrimidin-4-yl)ethanamine dihydrochloride (CAS 1257106-74-3) is a dihydrochloride salt containing two equivalents of HCl per molecule of free base, whereas the free base form (CAS 65971-81-5) contains no counterion and the monohydrochloride form (also sometimes associated with CAS 1257106-74-3 in certain vendor listings) contains a single HCl equivalent [1]. This stoichiometric difference results in a molecular weight of 196.07–196.08 g/mol for the dihydrochloride, compared to 123.16 g/mol for the free base [1]. The dihydrochloride form offers enhanced aqueous solubility and solid-state stability relative to the free base, though direct quantitative solubility comparisons for this specific compound are not available in the public domain [2].

Medicinal Chemistry Chemical Synthesis Salt Selection

N-Methylation Status: Primary Amine (CAS 1257106-74-3) vs N-Methyl Secondary Amine (CAS 1255717-40-8)

1-(Pyrimidin-4-yl)ethanamine dihydrochloride (CAS 1257106-74-3) bears a primary amine group (-NH₂) at the alpha position, whereas N-methyl-1-(pyrimidin-4-yl)ethanamine dihydrochloride (CAS 1255717-40-8) contains a secondary N-methylamine group (-NHCH₃) [1]. This structural difference alters the hydrogen bond donor capacity (3 H-bond donors for target vs 3 for comparator) and steric environment around the amine, which can fundamentally change receptor binding profiles [2]. The N-methyl derivative (also known as MPEP when elaborated) is a known selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), whereas no such specific target engagement data exists for the unsubstituted primary amine [2][3].

Medicinal Chemistry Structure-Activity Relationship Synthetic Intermediate

Stereochemical Identity: Racemic Mixture (CAS 1257106-74-3) vs (S)-Enantiomer (CAS 1791430-47-1)

1-(Pyrimidin-4-yl)ethanamine dihydrochloride (CAS 1257106-74-3) is supplied as a racemic mixture of (R)- and (S)-enantiomers, whereas the (S)-enantiomer is separately available as (S)-1-(pyrimidin-4-yl)ethanamine hydrochloride (CAS 1791430-47-1) . The chiral center at the alpha carbon produces distinct three-dimensional orientations of the amine group relative to the pyrimidine ring, which can critically influence binding affinity and selectivity at biological targets [1]. While no direct comparative potency data exist for this specific compound class, the general principle of stereochemistry-dependent pharmacology is well-established [2].

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Pyrimidine Ring Substitution Pattern: 4-Position vs Alternative Regioisomers

1-(Pyrimidin-4-yl)ethanamine dihydrochloride (CAS 1257106-74-3) bears the ethanamine substituent exclusively at the 4-position of the pyrimidine ring . Alternative regioisomers with substitution at the 2-position or 5-position (e.g., 1-(pyrimidin-2-yl)ethanamine) are chemically distinct compounds with different CAS numbers and would yield fundamentally different spatial orientation of the amine group relative to the pyrimidine nitrogen atoms [1]. The 4-position substitution positions the amine adjacent to one ring nitrogen (N3) and meta to the other (N1), creating a specific hydrogen-bonding and metal-chelating environment [2].

Synthetic Building Block Regioselectivity Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 1-(Pyrimidin-4-yl)ethanamine Dihydrochloride Procurement


Synthesis of 2,4-Disubstituted Pyrimidine Derivatives for Kinase or NOS Inhibitor Development

1-(Pyrimidin-4-yl)ethanamine dihydrochloride serves as a key synthetic intermediate for constructing 2,4-disubstituted pyrimidine scaffolds used in kinase inhibitors and nitric oxide synthase (NOS) inhibitors [1]. The primary amine at the 4-position can be elaborated via amide coupling, reductive amination, or nucleophilic substitution to generate diverse pharmacophores. The dihydrochloride salt form provides the correct molecular weight basis (196.08 g/mol) for accurate stoichiometric calculations in multi-step synthetic sequences .

Metal Coordination Complex Synthesis Using Pyrimidine-Containing Ligands

The 4-pyrimidinyl substitution pattern positions the ethanamine nitrogen adjacent to the pyrimidine N3 atom, creating a bidentate chelation motif suitable for transition metal coordination [2]. This compound can serve as a ligand precursor for synthesizing metal complexes with applications in catalysis or materials science. The racemic nature of the commercially available material may be acceptable for applications where stereochemistry is not critical, though researchers requiring enantiopure ligands should procure the resolved (S)- or (R)-enantiomers separately .

Structure-Activity Relationship (SAR) Studies of Pyrimidine-Based Bioactive Molecules

As an unsubstituted primary amine at the 4-position, this compound serves as a minimal pharmacophore or reference control in SAR campaigns exploring the effects of amine substitution on biological activity [1]. Comparative testing against N-methyl (CAS 1255717-40-8), N,N-dimethyl, and other substituted analogs can establish the importance of amine hydrogen-bond donor capacity for target engagement . Procurement of the dihydrochloride salt ensures consistent aqueous solubility and handling properties across multiple assay plates.

Development of Pyrimidine-Containing Building Block Libraries for Fragment-Based Drug Discovery

1-(Pyrimidin-4-yl)ethanamine dihydrochloride is a compact, fragment-sized molecule suitable for inclusion in fragment libraries for screening against diverse biological targets . Its molecular weight (196.08 g/mol as dihydrochloride; 123.16 g/mol as free base equivalent) falls within the ideal fragment range (MW < 250 Da). The primary amine provides a synthetic handle for fragment elaboration upon hit identification, while the pyrimidine core offers multiple vectors for growing into lead compounds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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